molecular formula C11H13F2NOS B2753839 N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide CAS No. 1851963-94-4

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide

Cat. No. B2753839
CAS RN: 1851963-94-4
M. Wt: 245.29
InChI Key: RDIBHPYTFVCMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C11H13F2NOS . It has an average mass of 245.289 Da and a monoisotopic mass of 245.068588 Da . This product is intended for research use only.


Physical And Chemical Properties Analysis

“N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide” has a molecular formula of C11H13F2NOS and a molecular weight of 245.29 .

Scientific Research Applications

Thiophene as a Dienophile or Diene in Chemical Reactions

Research has demonstrated the versatility of the thiophene nucleus in chemical reactions, acting either as a diene or a dienophile in the intramolecular Diels–Alder reaction. This adaptability, influenced by substituents in the allenic ω-position, underscores the potential of thiophene derivatives in synthetic chemistry for producing complex molecular structures (Himbert, Schlindwein, & Maas, 1990).

Applications in Heterocyclic Synthesis

Thiophene-2-carboxamide derivatives have been synthesized and investigated for their antibiotic and antibacterial properties against Gram-positive and Gram-negative bacteria, indicating their potential as new antibiotic and antibacterial drugs (Ahmed, 2007).

Nuclear Magnetic Resonance (NMR) Studies

NMR studies of bicyclic thiophene derivatives have revealed through-space H–F spin coupling, suggesting applications in elucidating molecular structures and interactions in the field of magnetic resonance (Hirohashi, Inaba, & Yamamoto, 1976).

Synthesis of Polysubstituted Benzothiophenes

Thiophene-2-carboxylate has been used to synthesize polysubstituted benzothiophenes and sulfur-containing polycyclic aromatic compounds, highlighting the role of thiophene derivatives in the production of materials with potential applications in liquid crystals, photochromics, and other functional properties (Yang et al., 2002).

Antimicrobial Activity and Molecular Docking Studies

N-(Thiophen-2-ylmethyl)thiophene-2-carboxamide has been studied for its antimicrobial activity and molecular docking with lung cancer proteins, demonstrating the therapeutic and diagnostic potential of thiophene derivatives in medicine (Cakmak et al., 2022).

properties

IUPAC Name

N-(4,4-difluorocyclohexyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NOS/c12-11(13)5-3-8(4-6-11)14-10(15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIBHPYTFVCMPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC=CS2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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